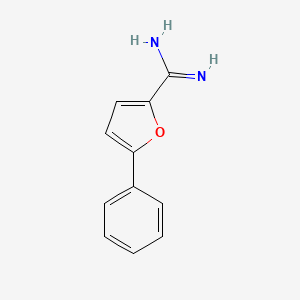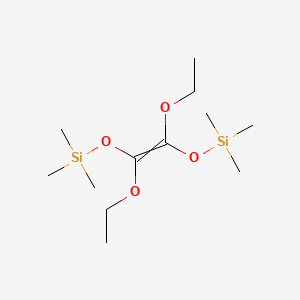
5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a chlorinated tetramethylphenyl group and two keto groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Tetramethylphenyl Intermediate: The starting material, 2-chloro-3,4,5,6-tetramethylbenzene, is synthesized through the chlorination of 1,2,3,4-tetramethylbenzene.
Cyclohexane Ring Formation: The tetramethylphenyl intermediate undergoes a Friedel-Crafts acylation reaction with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired cyclohexane-1,3-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KCN in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 5-(2-Bromo-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione
- 5-(2-Fluoro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione
- 5-(2-Methyl-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione
Uniqueness
5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The tetramethyl substitution pattern also contributes to its steric and electronic properties, influencing its interactions with other molecules.
特性
CAS番号 |
88176-45-8 |
|---|---|
分子式 |
C16H19ClO2 |
分子量 |
278.77 g/mol |
IUPAC名 |
5-(2-chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H19ClO2/c1-8-9(2)11(4)16(17)15(10(8)3)12-5-13(18)7-14(19)6-12/h12H,5-7H2,1-4H3 |
InChIキー |
WGSBOXFCFCCJHW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)C2CC(=O)CC(=O)C2)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



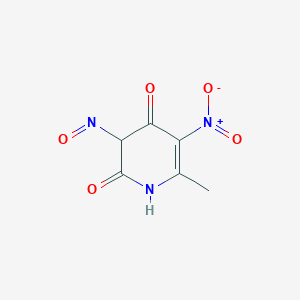
silyl}hexan-1-ol](/img/structure/B14389020.png)

![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)
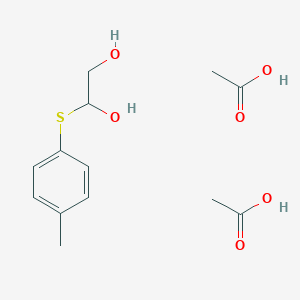

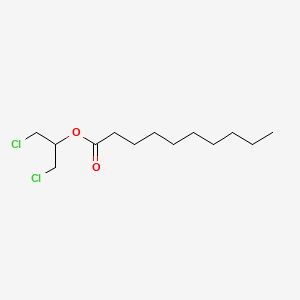
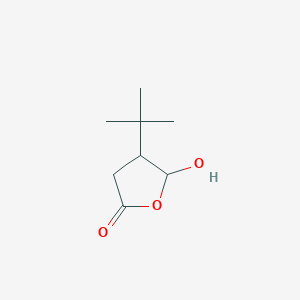
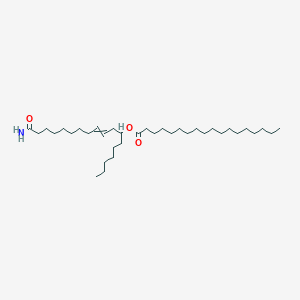
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
